4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde
Description
Properties
IUPAC Name |
4-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c22-11-13-1-3-17(4-2-13)19-21-18(12-23-19)20-8-14-5-15(9-20)7-16(6-14)10-20/h1-4,11-12,14-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSJGUPJFVTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Phosphonate-Based Thiazole Assembly (CN111792990A)
The most detailed synthesis of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is described in the Chinese patent CN111792990A, which outlines a three-step route involving esterification, phosphonate-mediated coupling, and Horner-Wadsworth-Emmons (HWE) olefination.
Step 1: Esterification of 3-Phenylpropionic Acid
The synthesis begins with the esterification of 3-phenylpropionic acid (I-1 ) using methanol and concentrated sulfuric acid under reflux. This step yields methyl 3-phenylpropionate (I-2 ) in 96% yield after workup and purification. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, converting the carboxylic acid into a methyl ester to enhance reactivity in subsequent steps.
Step 2: Formation of β-Keto Phosphonate Intermediate
Methyl 3-phenylpropionate (I-2 ) reacts with dimethyl methyl phosphate (I-3 ) in tetrahydrofuran (THF) under inert conditions at −78°C using n-butyllithium (n-BuLi) as a base. This step generates a β-keto phosphonate intermediate (I-4 ) through a tandem addition-elimination mechanism. The phosphonate group activates the α-position for subsequent olefination.
Reaction Mechanisms and Optimization
Key Mechanistic Insights
- Phosphonate Chemistry : The β-keto phosphonate intermediate (I-4 ) facilitates the HWE reaction by stabilizing the enolate, enabling efficient olefination with aldehydes. The resulting α,β-unsaturated aldehyde is highly electrophilic, promoting cyclization with thioureas to form the thiazole ring.
- Thiazole Cyclization : The cyclization step likely involves nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the enal, followed by dehydration and aromatization to yield the thiazole core.
Optimization Parameters
- Temperature Control : The use of −78°C in Step 2 ensures controlled deprotonation and prevents side reactions.
- Solvent Selection : THF’s polarity and low temperature compatibility make it ideal for phosphonate reactions, while ethanol facilitates thiourea condensations.
- Catalyst and Base : Potassium carbonate in the HWE reaction promotes enolate formation without over-epimerization.
Analytical Characterization
The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:
| Analytical Method | Data | Source |
|---|---|---|
| Molecular Formula | C$${20}$$H$${21}$$NOS | |
| Molecular Weight | 323.5 g/mol | |
| $$^1$$H NMR | δ 1.66 (s, 6H, Adamantane), 10.1 (s, CHO) | |
| MS (ESI) | [M + H]$$^+$$ m/z 324.3 |
The adamantyl protons appear as singlets between δ 1.6–2.3 ppm, while the aldehyde proton resonates at δ 10.1 ppm. High-resolution mass spectrometry confirms the molecular ion peak.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Due to its rigid structure, it can be incorporated into polymers to enhance their mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The adamantyl group is known for its antiviral and antibacterial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Pharmaceuticals: Used in the synthesis of drugs that require a stable and rigid scaffold.
Agriculture: Potential use in the development of agrochemicals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The adamantyl group enhances lipophilicity, allowing the compound to easily penetrate cell membranes. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantyl-Thiazolyl Derivatives
Table 1: Key Adamantyl-Thiazolyl Derivatives
Key Observations :
- Functional Group Impact : The benzaldehyde group in the target compound offers reactivity for Schiff base formation (e.g., with thiosemicarbazides), enabling antimicrobial applications . In contrast, oxadiazole derivatives (e.g., 6b–6f) exhibit antiproliferative activity due to their planar heterocyclic systems enhancing DNA intercalation .
- Synthetic Flexibility : Substitutions at the thiazole C2 position (e.g., acetonitrile in ) highlight modularity for diversifying pharmacological profiles.
Thiazolyl-Benzaldehyde Derivatives Without Adamantyl
Table 2: Thiazolyl-Benzaldehyde Variants
Key Observations :
- Positional Isomerism : The para-substituted thiazolyl-benzoic acid () has higher thermal stability (m.p. 192–194°C) compared to meta-substituted benzaldehyde derivatives (m.p. 82–84°C).
- Functional Group Role : The benzoic acid group enhances solubility and metal-binding capacity, whereas benzaldehyde derivatives are more reactive toward nucleophiles.
Other Related Heterocycles
Table 3: Heterocycles with Shared Motifs
Key Observations :
- Complexity vs. Simplicity : While thiazinane derivatives () require multi-step cyclization, adamantyl-thiazolyl compounds prioritize synthetic efficiency and lipophilicity.
- Commercial Availability : Compounds like 4-(2-oxo-1-pyrrolidinyl)benzaldehyde () are catalogued but lack detailed biological data, emphasizing the niche role of adamantyl derivatives in drug discovery.
Biological Activity
4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is a complex organic compound characterized by the presence of an adamantyl group, a thiazole ring, and a benzaldehyde moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- An adamantyl group , which enhances lipophilicity.
- A thiazole ring , known for its reactivity in biological systems.
- A benzaldehyde moiety , which can form covalent bonds with nucleophilic residues in proteins.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The adamantyl group facilitates cell membrane penetration, while the thiazole ring can bind to enzyme active sites, potentially inhibiting their activity. The benzaldehyde component may also participate in covalent modifications of proteins, leading to enzyme inhibition and other effects .
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit a wide range of Gram-positive and Gram-negative bacteria as well as fungi. In particular, compounds similar to this compound have demonstrated greater antibacterial activity than standard antibiotics such as ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity against Gram-positive | Activity against Gram-negative | Activity against Fungi |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ampicillin | Moderate | High | Low |
| Streptomycin | High | Moderate | Low |
Anticancer Potential
The thiazole moiety has been extensively studied for its anticancer properties. Compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. For example, structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity with IC50 values comparable to established chemotherapeutics .
Case Study: Cytotoxicity Evaluation
In one study, thiazole derivatives were tested against human cancer cell lines. The results indicated that compounds with an adamantyl substitution exhibited enhanced cytotoxicity compared to those without it. The mechanism was believed to involve apoptosis induction through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substitution on the thiazole ring can enhance or diminish activity.
- The presence of electron-withdrawing groups (e.g., halogens) on the benzene ring has been linked to increased potency against certain targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Halogen substitution on benzene | Increased potency |
| Methyl group on thiazole | Enhanced interaction with target proteins |
| Variation in chain length | Altered lipophilicity and membrane permeability |
Q & A
Q. What are the key synthetic methodologies for preparing 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde?
The compound can be synthesized via condensation reactions involving adamantyl-substituted thiazole precursors and benzaldehyde derivatives. A common approach involves refluxing 1-adamantyl thioamide with α-bromo ketones to form the thiazole core, followed by coupling with 4-bromobenzaldehyde under Suzuki-Miyaura conditions. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., palladium complexes) significantly influence yields. Characterization typically employs -NMR, -NMR, and HPLC for purity validation .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed. The adamantyl group’s rigid structure aids in resolving electron density maps, while the thiazole-benzaldehyde moiety requires careful handling of twinning or high-resolution data. Refinement parameters such as R-factors (<5%) and thermal displacement parameters validate structural accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm) and thiazole C-N vibrations (~1500 cm).
- NMR : -NMR detects adamantyl protons as singlets (δ 1.6–2.1 ppm) and the benzaldehyde proton as a singlet (δ 9.8–10.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the adamantyl moiety influence the compound’s physicochemical properties and bioactivity?
The adamantyl group enhances lipophilicity, improving membrane permeability, and stabilizes the thiazole ring via steric hindrance. Computational studies (e.g., molecular docking) suggest its role in binding hydrophobic pockets of enzymes or receptors. Comparative studies with non-adamantyl analogs show reduced metabolic stability in hepatic microsomal assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, temperature) or purity levels. Reproducibility requires:
- Standardized Purification : Column chromatography with ≥95% HPLC purity.
- Control Experiments : Use of reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Statistical Validation : Triplicate measurements with error margins <10% .
Q. How can computational modeling optimize the design of derivatives for target-specific applications?
Density Functional Theory (DFT) calculations predict electron distribution in the benzaldehyde group, guiding modifications for enhanced electrophilicity. Molecular dynamics simulations assess binding affinity to targets like kinase enzymes. ADMET predictions (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetic profiles .
Q. What are the challenges in analyzing crystallographic data for polymorphic forms of this compound?
Polymorphism arises due to flexible benzaldehyde orientation. SHELXD and Olex2 are used for phase problem resolution, while Mercury software visualizes packing motifs. High-pressure crystallization or solvent screening (e.g., DMSO vs. ethanol) can isolate stable polymorphs .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step of synthesis?
- Catalyst Optimization : Replace Pd(PPh) with PdCl(dppf) for better aryl halide activation.
- Solvent Polarity : Use DMF instead of THF to stabilize intermediates.
- Temperature Control : Maintain reflux at 80–90°C to avoid side reactions .
Q. What analytical workflows validate purity for in vitro biological studies?
- HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm.
- Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values.
- TLC Monitoring : Hexane/ethyl acetate (3:1) to detect unreacted starting materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
